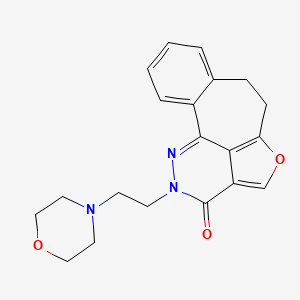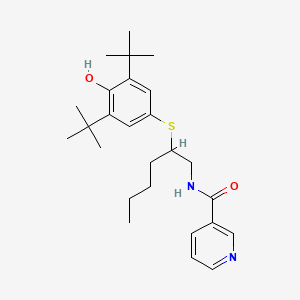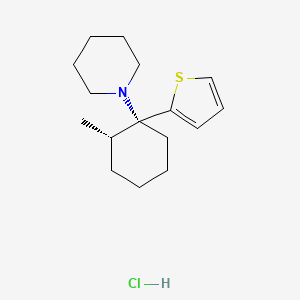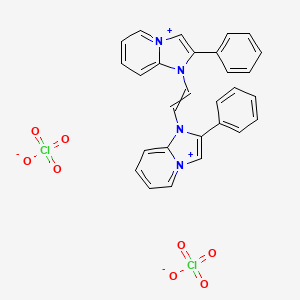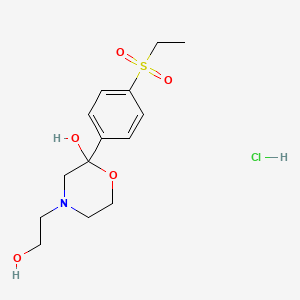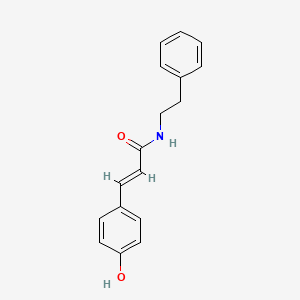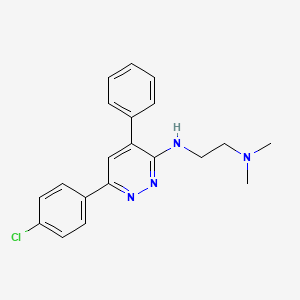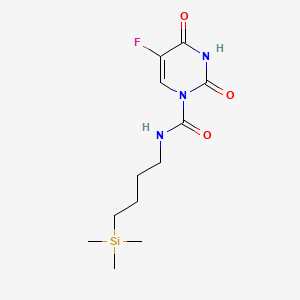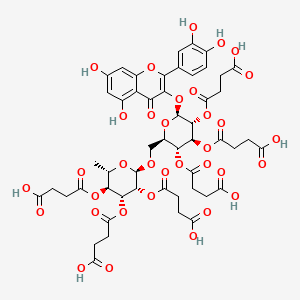
Rutinyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutinyl succinate is a compound derived from the esterification of rutin and succinic acid. Rutin, also known as rutoside, is a flavonoid glycoside found in various plants, including buckwheat, citrus fruits, and tea leaves. Succinic acid, on the other hand, is a dicarboxylic acid commonly found in living organisms. This compound is known for its antioxidant, hair conditioning, skin protecting, and UV absorbing properties .
Preparation Methods
The synthesis of rutinyl succinate involves the esterification of rutin with succinic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve more advanced techniques, such as spray-drying or freeze-drying, to enhance the stability and solubility of the compound .
Chemical Reactions Analysis
Rutinyl succinate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sulfuric acid for esterification, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of rutin and succinic acid .
Scientific Research Applications
Rutinyl succinate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to inhibit oxidation reactions in various chemical formulations.
Biology: The compound has been studied for its potential to protect cells from oxidative stress and damage.
Industry: It is used in cosmetic products for its hair conditioning, skin protecting, and UV absorbing properties
Mechanism of Action
The mechanism of action of rutinyl succinate involves its ability to interact with free radicals and various protein systems. As an antioxidant, it neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The compound also interacts with molecular targets such as carbonyl reductase and aldo-keto reductase, which are involved in reducing oxidative stress .
Comparison with Similar Compounds
Rutinyl succinate can be compared with other similar compounds, such as:
Methoxy-PEG-7 this compound: This compound is a derivative of this compound with added polyethylene glycol (PEG) groups, enhancing its solubility and surfactant properties.
Sulfosuccinates: These are salts or esters of sulfosuccinic acid, known for their surfactant and emulsifying properties.
This compound stands out due to its unique combination of antioxidant, hair conditioning, skin protecting, and UV absorbing properties, making it a versatile ingredient in various applications .
Properties
CAS No. |
267006-02-0 |
|---|---|
Molecular Formula |
C51H54O34 |
Molecular Weight |
1211.0 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R,6R)-4,5-bis(3-carboxypropanoyloxy)-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-tris(3-carboxypropanoyloxy)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H54O34/c1-20-42(79-34(68)10-4-28(56)57)46(81-36(70)12-6-30(60)61)48(83-38(72)14-8-32(64)65)50(76-20)75-19-27-44(80-35(69)11-5-29(58)59)47(82-37(71)13-7-31(62)63)49(84-39(73)15-9-33(66)67)51(78-27)85-45-41(74)40-25(55)17-22(52)18-26(40)77-43(45)21-2-3-23(53)24(54)16-21/h2-3,16-18,20,27,42,44,46-55H,4-15,19H2,1H3,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)/t20-,27+,42-,44+,46+,47-,48+,49+,50+,51-/m0/s1 |
InChI Key |
CNCZOAMEKQQFOA-HZQGBTCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



